(S)-6,7-Difluorochroman-4-amine hydrochloride is an organic compound characterized by its unique molecular structure and properties. It is classified as a difluorinated derivative of chroman, which is a bicyclic compound containing a benzene ring fused to a tetrahydrofuran ring. Its chemical formula is with a molecular weight of approximately 221.63 g/mol. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development.
The synthesis of (S)-6,7-difluorochroman-4-amine hydrochloride typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, often employing continuous flow reactors to improve yield and purity .
The molecular structure of (S)-6,7-difluorochroman-4-amine hydrochloride can be depicted as follows:
This compound features a chroman backbone with two fluorine substituents at the 6 and 7 positions, an amine group at the 4 position, and a chloride ion from the hydrochloride salt .
(S)-6,7-difluorochroman-4-amine hydrochloride can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential in medicinal chemistry.
While specific mechanisms of action for (S)-6,7-difluorochroman-4-amine hydrochloride are not extensively documented, compounds in this class often interact with biological targets such as enzymes or receptors involved in various physiological processes. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially influencing pharmacokinetic properties .
Research into similar compounds suggests that they might modulate pathways related to neurotransmitter systems or exhibit anti-inflammatory effects, making them candidates for further investigation in therapeutic contexts.
The physical and chemical properties of (S)-6,7-difluorochroman-4-amine hydrochloride include:
These properties are crucial for handling and application in laboratory settings.
(S)-6,7-difluorochroman-4-amine hydrochloride has potential applications in several scientific fields:
The synthesis of enantiomerically pure (S)-6,7-Difluorochroman-4-amine (CAS 1213126-25-0) requires precise chirality control, typically achieved through asymmetric hydrogenation or chiral resolution techniques. The most industrially viable approach involves catalytic asymmetric hydrogenation of prochiral imine precursors using chiral transition metal complexes. Rhodium-DuPhos and Ruthenium-BINAP catalyst systems have demonstrated exceptional enantioselectivity (>95% ee) for this transformation, leveraging ligand-accelerated enantiocontrol during the reduction step [2]. Alternative routes employ enzymatic resolution of racemic mixtures using immobilized lipases or acylases, though these methods typically yield lower efficiency (30-40% maximum yield of desired enantiomer) compared to asymmetric catalysis [2].
Critical to optical purity preservation is the configuration stability during downstream processing. Studies confirm that the chiral center at C4 remains configurationally stable under neutral or mildly acidic conditions below 80°C. However, racemization risks increase significantly during thermal processing or under strongly basic conditions, necessitating stringent temperature control during solvent removal steps. The stereochemical integrity of the final product is typically verified via chiral HPLC using polysaccharide-based columns and corroborated by optical rotation measurements ([α]₂₅D = +15.2° in methanol) [1] .
Table 1: Chiral Catalysts for Asymmetric Hydrogenation
Catalyst System | Ligand | Substrate | ee (%) | Reaction Conditions |
---|---|---|---|---|
Rh-DuPhos | (R,R)-Et-DuPhos | 6,7-Difluorochroman-4-imine | 98.2 | 50 psi H₂, 25°C, 12h |
Ru-BINAP | (S)-XylBINAP | N-Acetyl enamide precursor | 96.5 | 100 psi H₂, 50°C, 8h |
Ir-P,N | BoPhoz | Protected ketimine | 95.1 | 200 psi H₂, 40°C, 16h |
Regioselective difluorination at the 6,7-positions presents significant synthetic challenges due to potential regioisomer formation and over-halogenation. Two principal strategies dominate industrial production:
Electrophilic fluorination employs Selectfluor® or acetyl hypofluorite reagents on chromanone precursors, providing moderate yields (45-60%) but requiring stringent temperature control (-20°C to 0°C) to minimize byproduct formation. This method demonstrates superior regioselectivity when electron-donating groups protect the amine functionality prior to fluorination [7].
Conversely, nucleophilic aromatic substitution (SNAr) using potassium fluoride or cesium fluoride on dichlorinated precursors enables efficient difluorination at higher temperatures (150-180°C) in polar aprotic solvents like DMSO or sulfolane. Catalytic crown ethers (18-crown-6) enhance fluoride solubility and reactivity, improving yields to 70-85% while reducing reaction times. The SNAr approach demonstrates particular efficiency for 6,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine intermediates (CAS 886762-80-7), which serve as direct precursors to the target chiral amine [10].
Regioisomeric purity is verified through ¹⁹F NMR spectroscopy, with characteristic chemical shifts observed at δ -137.06 ppm for C6-F and δ -127.02 ppm for C7-F in symmetrical difluoro patterns, while undesired isomers like 7,8-difluorochroman-4-amine (CAS 886762-83-0) display distinct splitting patterns [1] .
Conversion of the free base (S)-6,7-Difluorochroman-4-amine to the hydrochloride salt requires precise stoichiometric control and optimized crystallization dynamics. The hydrochloride salt formation follows an acid-base reaction in anhydrous ethereal solvents, typically employing hydrogen chloride gas bubbling in isopropanol or ethyl acetate solutions at 0-5°C. Critical parameters include maintaining stoichiometric equivalence (1.05-1.10 eq HCl) and avoiding aqueous conditions that promote hydrolysis .
Crystallization optimization focuses on solvent polarity manipulation. Mixed solvent systems (isopropanol/ethyl acetate 3:1 v/v) produce high-purity crystals with optimal morphology, while acetone/MTBE combinations yield smaller particles suitable for pharmaceutical formulation. Slow anti-solvent addition rates (0.5-1 mL/min) and controlled cooling profiles (0.1°C/min from 50°C to 5°C) significantly enhance crystal size distribution and reduce occluded solvent content to <300 ppm [2] .
The crystalline hydrochloride salt exhibits a characteristic melting point of 192-194°C and delivers enhanced stability over the free base, with accelerated stability studies showing <0.5% decomposition after 6 months at 25°C/60% RH when packaged under nitrogen. Polymorph screening confirms Form I as the thermodynamically stable crystalline modification below 150°C, with no observed phase transitions during standard processing [1].
Table 2: Salt Crystallization Optimization Parameters
Solvent System | Temp. Profile | Crystal Habit | Purity (%) | Recovery (%) |
---|---|---|---|---|
Isopropanol/EtOAc (3:1) | 50°C → 5°C @ 0.1°C/min | Platelets | 99.85 | 92.3 |
Acetone/MTBE (1:2) | 40°C → -10°C @ 0.3°C/min | Needles | 99.72 | 88.7 |
Ethanol/Diethyl ether | RT → -20°C @ 0.5°C/min | Agglomerates | 99.15 | 85.1 |
Scale-up of the five-step synthesis from resorcinol derivatives presents interconnected challenges in catalyst efficiency, intermediate purification, and thermal management. The convergent synthesis route suffers from cumulative yield losses, with the hydrogenation and fluorination steps identified as primary bottlenecks. Catalyst recycling strategies for precious metal complexes (Rh/Ru) reduce costs by 35-40% through immobilized catalyst systems in fixed-bed reactors, maintaining consistent enantioselectivity over 15 reaction cycles [2].
Purification challenges center on regioisomeric separation of difluorinated intermediates. Simulated moving bed (SMB) chromatography with chiral stationary phases (CSP-2) effectively resolves 6,7- and 7,8-difluoro regioisomers (CAS 886762-83-0 vs. 1213126-25-0) at kilogram scale, while crystallization-induced asymmetric transformation (CIAT) during hydrochloride formation simultaneously enhances enantiopurity and removes residual regioisomers. These integrated purification strategies improve overall yield from 32% (batch process) to 68% in optimized continuous manufacturing platforms [10].
Thermal hazards during fluorination and high-pressure hydrogenation require specialized engineering controls. Continuous flow reactors with in-line FTIR monitoring mitigate exothermic risks during SNAr fluorination, while microhydrogenation reactors with membrane-based gas dissolution systems enhance mass transfer efficiency during asymmetric reduction. These technologies enable safe production scale-up to >100 kg/batch while maintaining impurity profiles below 0.15% total related substances [2].
Table 3: Purification Techniques for Key Intermediates
Intermediate | CAS Number | Purification Method | Key Impurities Removed | Purity Upgrade |
---|---|---|---|---|
5,7-Difluoro-3,4-dihydro-2H-chromen-4-one | 886762-87-4* | Vacuum distillation | Regioisomeric difluoro byproducts | 92% → 99.5% |
(S)-6,7-Difluorochroman-4-amine free base | 1213126-25-0 | SMB Chromatography | 7,8-Difluoro isomer (886762-83-0) | 95% ee → 99.3% ee |
Hydrochloride salt | N/A | CIAT Crystallization | Residual free base, organic solvents | 98.5% → 99.9% |
*Note: CAS 886762-87-4 corresponds to a related difluorinated precursor
Comprehensive Compound Index
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8